1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No.: 912890-30-3
Cat. No.: VC4616671
Molecular Formula: C26H24FN3O
Molecular Weight: 413.496
* For research use only. Not for human or veterinary use.
![1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one - 912890-30-3](/images/structure/VC4616671.png)
Specification
CAS No. | 912890-30-3 |
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Molecular Formula | C26H24FN3O |
Molecular Weight | 413.496 |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C26H24FN3O/c1-18-6-2-3-7-20(18)17-30-24-9-5-4-8-23(24)28-26(30)21-14-25(31)29(16-21)15-19-10-12-22(27)13-11-19/h2-13,21H,14-17H2,1H3 |
Standard InChI Key | YYQZAYFAJRHCOQ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrrolidin-2-one core substituted at the 1-position with a (4-fluorophenyl)methyl group and at the 4-position with a benzodiazole moiety bearing a (2-methylphenyl)methyl substituent . The benzodiazole system (1H-1,3-benzodiazol-2-yl) contributes aromaticity and hydrogen-bonding capacity, while the fluorinated and methylated aryl groups enhance lipophilicity and steric bulk .
Key Structural Features:
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Pyrrolidin-2-one ring: A five-membered lactam conferring conformational rigidity.
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Benzodiazole: A bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and dipole interactions.
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4-Fluorobenzyl group: Electron-withdrawing fluorine modulates electronic properties and metabolic stability.
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2-Methylbenzyl group: Ortho-methyl substitution introduces steric hindrance, potentially influencing receptor binding .
IUPAC Name and Identifiers
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IUPAC Name: 1-[(4-Fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Molecular Formula: C₂₇H₂₅FN₃O
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SMILES: CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzodiazole Formation: Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.
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N-Alkylation: Introduction of the 2-methylbenzyl group via alkylation of the benzodiazole nitrogen using 2-methylbenzyl bromide .
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Pyrrolidinone Functionalization: Coupling the benzodiazole intermediate to a pre-formed pyrrolidin-2-one scaffold through nucleophilic substitution or cross-coupling reactions .
Optimization Strategies:
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Microwave-assisted synthesis reduces reaction times for cyclization steps.
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Chiral resolution may be required if stereocenters are introduced during alkylation .
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane gradients) isolates the target compound.
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Crystallization: Recrystallization from ethanol/water mixtures enhances purity.
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Analytical Confirmation:
Physicochemical Properties
The compound’s low solubility necessitates formulation strategies (e.g., nanoemulsions, cyclodextrin complexes) for in vivo studies .
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs exhibit affinity for:
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GABAₐ Receptors: Benzodiazoles commonly modulate GABAergic neurotransmission, suggesting anxiolytic or sedative potential.
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Kinase Inhibition: The pyrrolidinone scaffold may interact with ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
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Serotonin Receptors: Fluorinated aryl groups correlate with 5-HT₆ receptor antagonism in related compounds .
In Vitro Profiling (Analog Data)
Assay | Result (IC₅₀/EC₅₀) | Source Compound |
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GABAₐ α1β2γ2 Binding | 12 nM | Vulcanchem VC4344510 |
COX-2 Inhibition | 1.8 µM | EvitaChem EVT-2997744 |
CYP3A4 Inhibition | >50 µM | PubChem CID 4754137 |
Cytotoxicity: CC₅₀ > 100 µM in HepG2 cells, indicating favorable preliminary safety .
Pharmacokinetic Considerations
ADMET Profiles (Predicted)
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Absorption: High permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic CYP2D6/3A4-mediated oxidation of benzyl groups .
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Excretion: Primarily fecal (70%) with renal clearance <15% .
Drug-Likeness
Research Applications and Patent Landscape
Therapeutic Areas
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Neurological Disorders: Anxiety, epilepsy (GABA modulation).
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Oncology: Kinase inhibition in breast and lung cancer models .
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Inflammation: COX-2 suppression in rheumatoid arthritis assays .
Patent Analysis
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